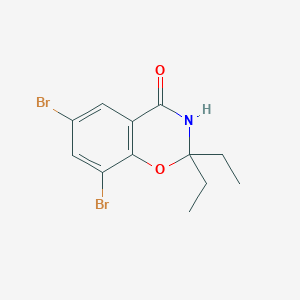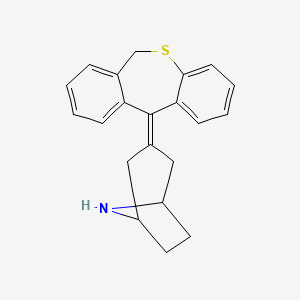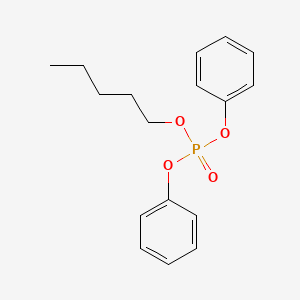
6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one is a chemical compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure This particular compound is characterized by the presence of two bromine atoms at positions 6 and 8, and two ethyl groups at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the bromination of a precursor benzoxazine compound. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the benzoxazine ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of dibromo-oxides.
Reduction: Formation of debrominated benzoxazine derivatives.
Substitution: Formation of substituted benzoxazine compounds with various functional groups.
Aplicaciones Científicas De Investigación
6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The bromine atoms and the benzoxazine ring structure play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 6,8-Dibromo-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one
- 6,8-Dibromo-1,3-dihydro-1,3,3-tri-
Uniqueness
6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one is unique due to the presence of two ethyl groups at position 2, which can influence its chemical reactivity and physical properties. The specific substitution pattern and the presence of bromine atoms make it distinct from other benzoxazine derivatives, providing unique opportunities for its application in various fields.
Propiedades
| 104619-86-5 | |
Fórmula molecular |
C12H13Br2NO2 |
Peso molecular |
363.04 g/mol |
Nombre IUPAC |
6,8-dibromo-2,2-diethyl-3H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C12H13Br2NO2/c1-3-12(4-2)15-11(16)8-5-7(13)6-9(14)10(8)17-12/h5-6H,3-4H2,1-2H3,(H,15,16) |
Clave InChI |
MBVBXXYDDYIVCQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(NC(=O)C2=C(O1)C(=CC(=C2)Br)Br)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane](/img/structure/B14336681.png)
